molecular formula C11H10Cl2N2 B1608323 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole CAS No. 77509-88-7

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Cat. No. B1608323
CAS RN: 77509-88-7
M. Wt: 241.11 g/mol
InChI Key: LJRKBPGJMPHUPW-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituted pyrazoles could have various substituents, like chloro, methyl, or phenyl groups .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The exact method would depend on the specific substituents of the pyrazole .


Molecular Structure Analysis

The molecular structure of a pyrazole derivative would be based on the pyrazole ring, with the substituents attached at various positions. The exact structure would depend on the specific substituents .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and oxidations . The exact reactions would depend on the specific substituents of the pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole derivative would depend on its specific structure. These could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazoles, including compounds like 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, have been synthesized with functionalized side chains attached to different carbon positions. These compounds are useful as precursors for creating polyfunctional pyrazoles with potential applications in ligand formation. The significance lies in the potential hydrogen bonding capabilities of these compounds, which can be influenced by the substituents at specific carbon positions (Grotjahn et al., 2002).

Crystallography and Tautomerism

  • The study of NH-pyrazoles, including derivatives of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, has provided insights into the tautomerism of these compounds. X-ray crystallography and NMR spectroscopy have been used to analyze their structure and tautomerism in different states, highlighting their complex hydrogen bonding patterns (Cornago et al., 2009).

Biological Activity

  • Research on derivatives of comenic acid containing isoxazole and isothiazole moieties, synthesized using compounds like 5-chloro-3-methyl-1-phenylisoxazole, revealed a synergistic effect in combination with first-line antitumor drugs. This suggests potential therapeutic applications in chemotherapy (Kletskov et al., 2018).

Antiviral Activities

  • Pyrazole derivatives, including those with oxime moieties synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole, have shown antiviral activities. These compounds demonstrated significant inactivation effects against tobacco mosaic virus (TMV), suggesting their potential as antiviral agents (Ouyang et al., 2008).

Synthesis of Pyrazole Derivatives

  • Novel pyrazole derivatives have been synthesized using 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole. Such compounds have potential applications in the development of new chemical entities for various scientific and industrial purposes (Trilleras et al., 2013).

Molecular Structure and Spectroscopy

  • Studies on the molecular structure of heterocycles, including 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, using NMR spectroscopy and X-ray diffraction, have provided valuable insights into the stereochemistry and conformation of these compounds (Bonacorso et al., 1999).

Mechanism of Action

The mechanism of action of a pyrazole derivative would depend on its specific structure and the biological system it interacts with . Some pyrazole derivatives are used as pharmaceuticals or pesticides, and their mechanisms of action have been studied .

Safety and Hazards

The safety and hazards of a pyrazole derivative would depend on its specific structure. Some pyrazole derivatives could be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

The study of pyrazole derivatives is a active area of research, with potential applications in pharmaceuticals and agrochemicals . Future research could involve the synthesis of new pyrazole derivatives, the study of their properties, and the exploration of their potential applications .

properties

IUPAC Name

5-chloro-4-(chloromethyl)-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRKBPGJMPHUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407164
Record name 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

CAS RN

77509-88-7
Record name 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.1 g of 5-chloro-4-hydroxymethyl-3-methyl-1-phenylpyrazole are added portionwise to 50 ml of thionylchloride. The mixture is refluxed for 2 hours, the excess thionylchloride distilled off, the oily product treated with water and then extracted with ether. The dried ethereal extract is evaporated in vacuo yielding 6.1 g of oily 5-chloro-4-chloromethyl-3-methyl-1-phenylpyrazole which, without further purification, is used in the next reaction step.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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